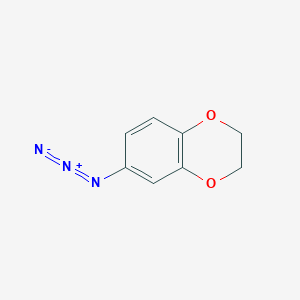

6-azido-2,3-dihydro-1,4-benzodioxine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The azido group in 6-azido-2,3-dihydro-1,4-benzodioxine serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. These structures are crucial in medicinal chemistry due to their biological activity. The compound can undergo cycloaddition reactions to form triazoles , which are a core structure in many pharmaceuticals.

Click Chemistry Applications

In the realm of click chemistry, 6-azido-2,3-dihydro-1,4-benzodioxine can participate in [3+2] cycloaddition reactions. This reaction is highly favored due to its regioselectivity and high yield, making it a valuable tool for creating complex molecular architectures with precision .

BN/CC Isoelectronic and Isosteric Alkynes

The azido compound can be used to explore the reactivity and potential applications of BN-containing compounds as isoelectronic and isosteric alkynes. This has implications in the development of new materials and the study of bond strain in cyclic iminoboranes .

Photochemical Generation of Amino-Iminoboranes

Under cryogenic conditions, 6-azido-2,3-dihydro-1,4-benzodioxine can be used to generate amino-iminoboranes photochemically. These intermediates are significant for their unique reactivity and potential applications in materials science .

Anticancer Research

Derivatives of 1,4-benzodioxine, such as 6-azido-2,3-dihydro-1,4-benzodioxine, have been investigated for their potential as anticancer agents. They can inhibit angiogenesis and show promise as orally bioavailable anticancer agents .

Antiviral Activity

The structural framework of 6-azido-2,3-dihydro-1,4-benzodioxine allows for the synthesis of compounds with significant antiviral activity. Research has shown that derivatives of this compound exhibit higher antiviral activity against certain viruses compared to similar commercial drugs .

Heterocyclic Chemistry

The azido group in the compound is a key functional group for the synthesis of fused pyridinyl azides. This highlights the importance of 6-azido-2,3-dihydro-1,4-benzodioxine in the field of heterocyclic chemistry, where it can contribute to the synthesis of complex nitrogen-containing rings .

Lewis Acidity and Reactivity Studies

The compound’s structure allows for computational and experimental studies to determine its Lewis acidity and reactivity. This is crucial for understanding its potential as a catalyst and its behavior in various chemical reactions .

Mecanismo De Acción

Target of Action

Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have been found to interact with various targets, including α-adrenergic receptors, serotonin receptors, and enzymes like candida antarctica lipase b . These targets play crucial roles in various biological activities, including antihypertensive properties and antihepatotoxic activities .

Mode of Action

It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.

Biochemical Pathways

Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have been associated with pathways related to hypertension and hepatotoxicity . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects.

Result of Action

Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have shown significant biological activities, including antihypertensive properties and antihepatotoxic activities . These effects could potentially be attributed to the compound’s interaction with its targets.

Propiedades

IUPAC Name |

6-azido-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBZPUUXYVPRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294312 | |

| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

1197233-09-2 | |

| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.